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molecular formula C10H12ClNO2 B1420897 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide CAS No. 946402-82-0

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide

Cat. No. B1420897
M. Wt: 213.66 g/mol
InChI Key: KHFJRFAZYJGLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741915B2

Procedure details

A mixture of 2-(2-chlorophenyl)acetic acid (1.0 g, 5.9 mmol), O,N-dimethyl-hydroxylamine (0.631 g, 6.3 mmol), EDCI (1.2 g, 6.3 mmol), HOBT (0.874 g, 6.3 mmol), and NMM (2.6 mL, 23.6 mmol) in anhydrous CH2Cl2 (20 mL) was stirred at room temperature for two hours under nitrogen. The reaction mixture was diluted with a mixture of CH2Cl2 and MeOH (v/v=10:1, 100 mL). The organic layer was washed with aqueous HCl (0.5 mol/L, 30 mL×2), saturated NaHCO3 (30 mL×2) and brine (30 mL), dried over Na2SO4, filtered, and concentrated to give crude 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (0.7 g, yield: 56.0%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.631 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.874 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.[CH3:12][O:13][NH:14][CH3:15].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1>C(Cl)Cl.CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([N:14]([O:13][CH3:12])[CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0.631 g
Type
reactant
Smiles
CONC
Name
Quantity
1.2 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.874 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.6 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for two hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with aqueous HCl (0.5 mol/L, 30 mL×2), saturated NaHCO3 (30 mL×2) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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